

Part 1: TH-302 (Evofosfamide) Clinical Trial Results and Comparisons

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Compound of Interest

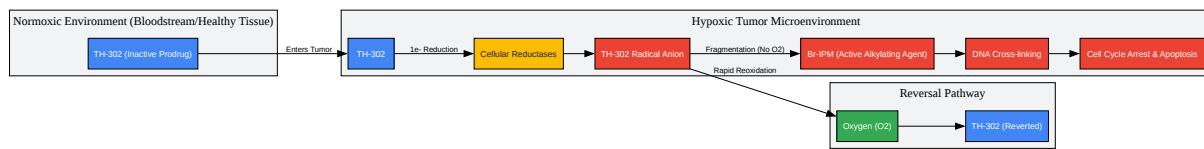
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TH-302 (evofosfamide) is a hypoxia-activated prodrug designed to release a DNA-alkylating agent, bromo-isophosphoramide mustard (Br-IPM), in the low-oxygen (hypoxic) conditions characteristic of solid tumors.[1][2] This targeted activation is intended to increase the therapeutic index by concentrating the cytotoxic effect within the tumor microenvironment while sparing well-oxygenated normal tissues.

Mechanism of Action

TH-302's mechanism is contingent on the hypoxic state of tumor cells. Under low-oxygen conditions, the 2-nitroimidazole component of TH-302 undergoes a one-electron reduction by cellular reductases. In the absence of oxygen to reverse this process, the reduced intermediate fragments, releasing the active DNA cross-linking agent Br-IPM.[3][4] Br-IPM then causes DNA damage, leading to cell cycle arrest and apoptosis.[3][5]



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Mechanism of TH-302 activation in hypoxic conditions.

Data Presentation

Preclinical Efficacy of TH-302 in Combination with Chemotherapy

The following table summarizes the tumor growth inhibition (TGI) of TH-302 as a monotherapy and in combination with standard chemotherapeutic agents in preclinical xenograft models.

Cancer Model	TH-302 Monotherapy (TGI %)	Combination Agent	Combination Agent Monotherapy (TGI %)	TH-302 + Combination Agent (TGI %)
H460 NSCLC	74%	Docetaxel	42%	88% (TH-302 given 4h prior)[1]
H460 NSCLC	74%	Pemetrexed	38%	Not Specified
H460 NSCLC	74%	Cisplatin	61%	Not Specified
H460 NSCLC	74%	Irinotecan	82%	Not Specified
HT1080 Fibrosarcoma	20% (50mg/kg) / 75% (100mg/kg)	Doxorubicin	Not Specified	106%[1]
Calu-6 NSCLC	Not Specified	Doxorubicin	32%	64%[1]

Phase II Clinical Trial of TH-302 + Doxorubicin in Advanced Soft Tissue Sarcoma (STS)

This study evaluated the efficacy of TH-302 in combination with doxorubicin in 91 patients with advanced STS.[6]

Efficacy Endpoint	Result	95% Confidence Interval
6-month Progression-Free Survival (PFS) Rate	58%	46% to 68%
Median PFS	6.5 months	5.8 to 7.7 months
Median Overall Survival (OS)	21.5 months	16.0 to 26.2 months
Overall Response Rate (ORR)	36% (2% CR, 34% PR)	Not Specified

Experimental Protocols

Preclinical Xenograft Studies[1]

- Animal Models: Human tumor xenograft models were established in mice, including H460 NSCLC, PC3 prostate cancer, and HT1080 fibrosarcoma.
- Drug Administration: TH-302 was administered intraperitoneally. Dosing regimens and schedules were varied to determine optimal efficacy and toxicity. For combination studies, the sequence and timing of TH-302 administration relative to other chemotherapeutic agents (cisplatin, docetaxel, gemcitabine, or doxorubicin) were investigated.
- Efficacy Evaluation: Tumor volumes were measured regularly, and endpoints such as Tumor Growth Inhibition (TGI) and Tumor Growth Delay (TGD) were calculated.

Phase II STS Clinical Trial (NCT01440088)[6]

- Patient Population: Patients with first-line advanced soft tissue sarcoma.
- Treatment Regimen:
 - Induction (up to 6 cycles): TH-302 (300 mg/m²) administered intravenously on days 1 and 8, with doxorubicin (75 mg/m²) on day 1 of each 21-day cycle.
 - Maintenance: Patients with stable or responding disease could receive TH-302 monotherapy.
- Primary Endpoint: Progression-free survival (PFS) rate at 6 months.

- Secondary Endpoints: Overall response rate (ORR), overall survival (OS), safety, and tolerability.

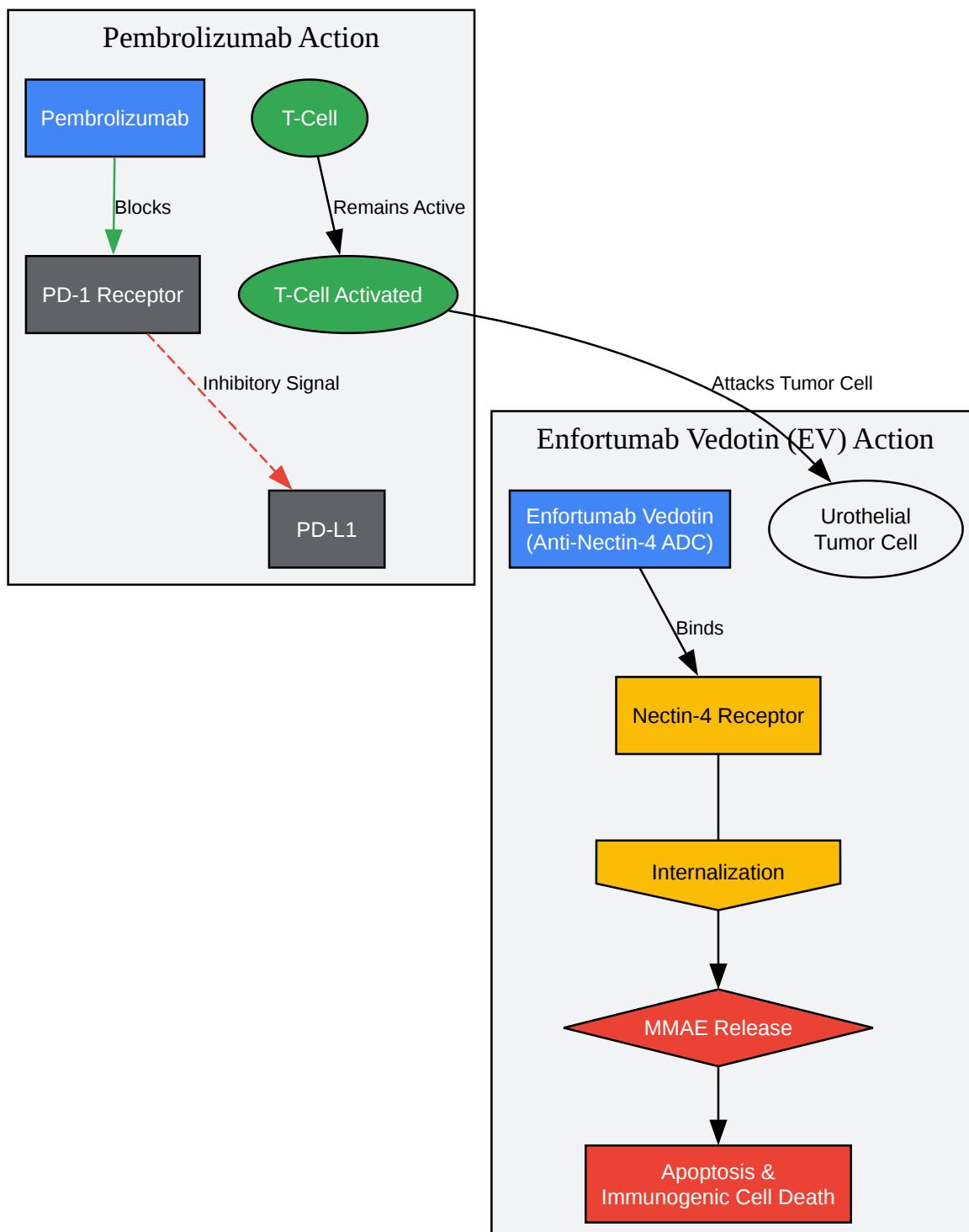
Part 2: EV-302 / KEYNOTE-A39 Clinical Trial Results and Comparisons

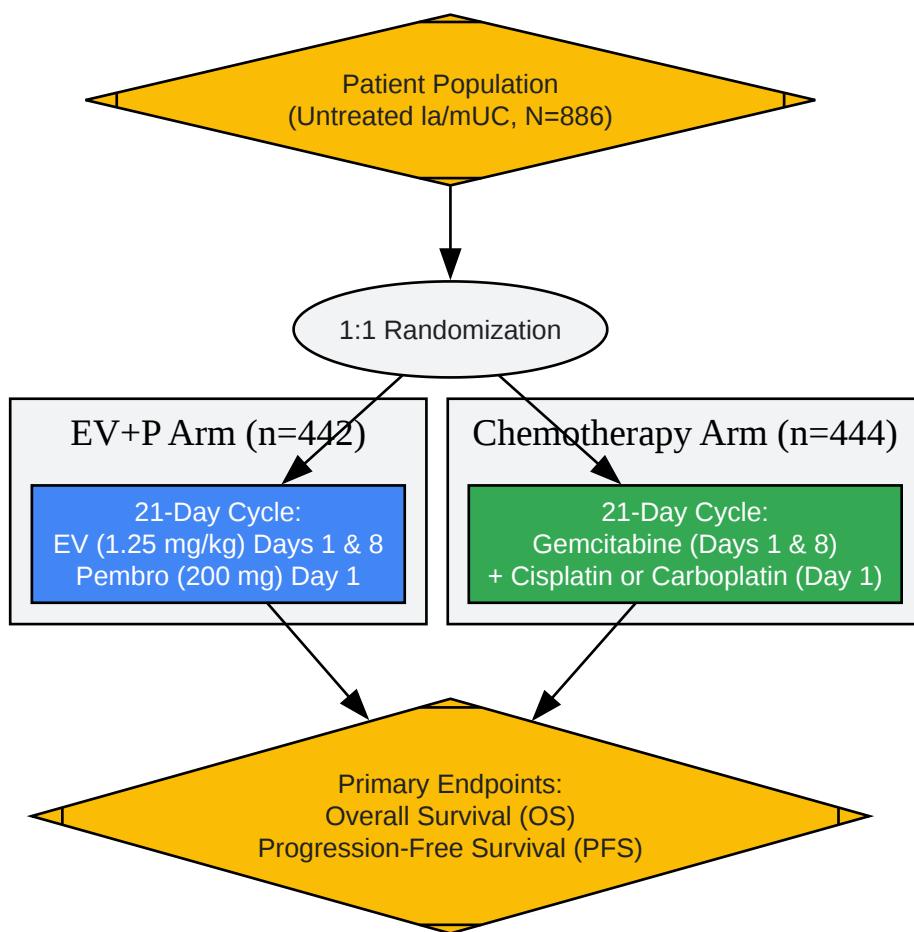
The EV-302 trial (also known as KEYNOTE-A39) is a phase 3 study that has established a new standard of care for previously untreated locally advanced or metastatic urothelial carcinoma. [2][3] The trial compared the efficacy and safety of a combination of enfortumab vedotin and pembrolizumab against standard platinum-based chemotherapy.

Mechanism of Action: Enfortumab Vedotin + Pembrolizumab

This combination therapy leverages two distinct mechanisms of action that may be synergistic.

- Enfortumab Vedotin (EV): An antibody-drug conjugate (ADC) that targets Nectin-4, a protein highly expressed on urothelial cancer cells.[7][8] Upon binding to Nectin-4, EV is internalized, and its payload, monomethyl auristatin E (MMAE), is released, which disrupts microtubules, leading to cell cycle arrest and apoptosis.[5][8] This process can also induce immunogenic cell death, potentially enhancing the anti-tumor immune response.[9]
- Pembrolizumab: An immune checkpoint inhibitor that blocks the interaction between PD-1 on T-cells and PD-L1 on tumor cells.[5] This blockade prevents T-cell inactivation, thereby restoring the immune system's ability to recognize and attack cancer cells.



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